molecular formula C5H8N4O2 B12839364 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid

2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid

Cat. No.: B12839364
M. Wt: 156.14 g/mol
InChI Key: YCHNJQXUYMPHNB-UHFFFAOYSA-N
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Description

2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid (CAS 678980-89-7) is a synthetic, non-proteinogenic amino acid that incorporates a 1,2,3-triazole heterocycle, making it a valuable building block and intermediate in medicinal chemistry and chemical biology research . The structural motif of 2-amino-3-triazolylpropanoic acid is of significant interest in neuroscience research. Compounds based on this scaffold have been investigated as agonists for the glycine site of the NMDA receptor, a critical ionotropic glutamate receptor in the central nervous system . Specifically, research indicates that (R)-enantiomers of similar triazole derivatives can function as glycine site agonists with varying degrees of potency and efficacy across different NMDA receptor subtypes (GluN1/2A-D), revealing insights into agonist binding and offering a path for designing subunit-selective ligands . The 1,2,3-triazole ring can serve as a bioisostere for an amide bond, influencing the compound's pharmacological properties and binding interactions . Furthermore, structurally related fluorinated analogs, such as (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid, have been synthesized and evaluated as potential positron emission tomography (PET) tracers for oncology imaging . These compounds are substrates for cationic amino acid transporters and the L-type amino acid transporter system, which are often overexpressed in tumor cells. This mechanism allows for the active uptake and retention of the tracer in cancer cells, enabling the detection of brain tumors and other cancers with higher specificity compared to standard imaging agents . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

2-amino-3-(2H-triazol-4-yl)propanoic acid

InChI

InChI=1S/C5H8N4O2/c6-4(5(10)11)1-3-2-7-9-8-3/h2,4H,1,6H2,(H,10,11)(H,7,8,9)

InChI Key

YCHNJQXUYMPHNB-UHFFFAOYSA-N

Canonical SMILES

C1=NNN=C1CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Reaction of Amino Acids with Triazole Derivatives

The most straightforward approach involves the reaction of amino acids or their derivatives with triazole-containing reagents. This typically includes:

These methods often require careful control of reaction conditions to avoid side reactions and to preserve the amino acid’s stereochemistry.

Microwave-Assisted Cyclocondensation Methods

A highly effective and modern approach to synthesizing triazole-substituted amino acids involves microwave-assisted intramolecular cyclocondensation . This method has been extensively studied for related compounds such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which share structural similarities with 2-amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid.

Pathway A: From N-Guanidinosuccinimide

  • Starting materials: Succinic anhydride and aminoguanidine hydrochloride are reacted to form N-guanidinosuccinimide.
  • Reaction with amines: N-guanidinosuccinimide undergoes nucleophilic ring opening by amines.
  • Microwave irradiation: The reaction mixture is subjected to microwave heating (typically around 170 °C for 25 minutes) in solvents like acetonitrile.
  • Cyclocondensation: This leads to the formation of the triazole ring in a one-pot tandem reaction, yielding the triazole-substituted amino acid derivatives.

This method provides high purity products with moderate to good yields (up to ~58% in some cases) and is scalable from millimolar to decimolar quantities.

Pathway B: Via N-Arylsuccinimides

  • Starting materials: N-arylsuccinimides react with aminoguanidine hydrochloride.
  • Mechanism: Aminoguanidine initiates imide ring opening and acts as an acid catalyst to increase electrophilicity, facilitating triazole ring closure.
  • Microwave-assisted one-pot synthesis: Both steps are performed sequentially under microwave irradiation, improving reaction efficiency and yield.

This alternative pathway is particularly useful for aromatic amine derivatives where nucleophilicity is lower, overcoming limitations of Pathway A.

Optimization and Reaction Conditions

Parameter Optimal Conditions (Example) Notes
Solvent Acetonitrile Better yield than ethanol or other solvents
Temperature 170 °C Higher temperatures reduce yield
Reaction Time 25 minutes Microwave irradiation time
Scale 1 mmol to 10 mmol Scalable with consistent yields
Base Addition (Pathway B) Potassium hydroxide (aqueous or non-aqueous) Non-aqueous base increases yield

These conditions were optimized through systematic variation and screening, demonstrating the importance of solvent choice and temperature control for maximizing product yield and purity.

Comparative Data on Yields and Substrate Scope

Compound Type Method Used Yield Range (%) Notes
Aliphatic amine derivatives Pathway A (microwave) 27–58 High purity, simple filtration
Aromatic amine derivatives Pathway B (microwave) ~58 Requires aminoguanidine hydrochloride
Scale-up reactions Both pathways Comparable Maintains yield on 10 mmol scale

The microwave-assisted methods allow for rapid synthesis with fewer purification steps compared to traditional multi-step syntheses.

Research Findings and Analytical Characterization

  • NMR Spectroscopy: Used to confirm the formation of the triazole ring and analyze tautomeric forms.
  • X-ray Crystallography: Provides structural confirmation of the triazole ring position and hydrogen bonding patterns.
  • Microwave Irradiation: Demonstrated to improve reaction rates, yields, and product purity compared to conventional heating.

These analytical techniques validate the synthetic approach and provide insight into the compound’s structural and tautomeric properties, which are critical for its biological activity.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Reaction of amino acids with triazole derivatives Amino acids, triazole derivatives Conventional heating or microwave Direct, straightforward May require harsh conditions
Microwave-assisted cyclocondensation (Pathway A) N-guanidinosuccinimide, amines 170 °C, 25 min, acetonitrile High purity, scalable, efficient Limited with less nucleophilic amines
Microwave-assisted cyclocondensation (Pathway B) N-arylsuccinimides, aminoguanidine Microwave, one-pot Effective for aromatic amines Requires aminoguanidine hydrochloride

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives .

Scientific Research Applications

Antimicrobial Activity

A significant application of 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid lies in its antimicrobial properties. Studies have shown that derivatives of this compound exhibit potent antibacterial and antifungal activities. For instance, research demonstrated that certain triazole derivatives displayed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as therapeutic agents against resistant bacterial strains .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CCandida albicans8 µg/mL

Anticancer Properties

Recent studies have evaluated the anticancer potential of triazole derivatives, including 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal cancer), with IC50 values indicating significant cytotoxicity .

Case Study: Anticancer Activity Evaluation

In one study, the compound was tested against various human cancer cell lines. The results indicated that it induced cell death through reactive oxygen species generation and loss of mitochondrial membrane potential. The most effective derivative showed an IC50 value of 16.63 ± 0.27 μM against Caco-2 cells .

Agricultural Applications

The unique properties of triazoles make them suitable for agricultural applications as fungicides and herbicides. Research indicates that compounds related to 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid can inhibit fungal pathogens affecting crops, thereby enhancing plant health and yield .

Table 2: Efficacy of Triazole Compounds in Agriculture

CompoundTarget FungiEfficacy (%)
Compound DFusarium oxysporum85
Compound EBotrytis cinerea90

Materials Science

In materials science, triazole compounds are being explored for their ability to form coordination complexes with metals, which can be utilized in the development of new materials with enhanced properties such as conductivity and catalytic activity .

Case Study: Coordination Complexes

Research has shown that complexes formed from 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid and transition metals exhibit unique electronic properties suitable for applications in sensors and electronic devices.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal applications, the compound may inhibit enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Heterocyclic Amino Acids

Compound Name Heterocycle Molecular Weight (g/mol) Key Functional Groups Bioactivity Highlights
2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid 1,2,3-Triazole 187.12 -NH2, -COOH, triazole iGluR agonism
2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)propanoic acid (CAS 210049-09-5) Isoxazole ~206.19* -NH2, -COOH, hydroxyl, methyl Neurotransmitter analog (theoretical)
(S)-Carnosine (imidazole derivative) Imidazole 226.23 -NH2, -COOH, imidazole Antioxidant, pH buffering
(S)-2-Amino-3-(4-arylthiazol-5-yl)propanoic acid Thiazole Varies by substituent -NH2, -COOH, thiazole Antimycobacterial
2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid Benzotriazole 206.20 -NH2, -COOH, benzotriazole Undisclosed (high cost for research)

*Calculated based on CAS 210049-09-5 formula (C7H10N2O4·xH2O).

Physicochemical Properties

Solubility and Stability

  • Triazole derivative : Exhibits moderate water solubility, as evidenced by its characterization in D2O for NMR studies . The triazole ring enhances stability against enzymatic degradation compared to imidazole or thiazole analogs .
  • Isoxazole derivative : Likely less water-soluble due to the hydrophobic methyl group, though the hydroxyl group may improve solubility .
  • Thiazole derivatives : Solubility varies with aryl substituents; halogenated variants (e.g., Cl, Br) may show reduced solubility .

Thermal Properties

  • The triazole compound has a melting point of 220.2–221.4°C, higher than many imidazole-based amino acids, suggesting stronger intermolecular interactions (e.g., hydrogen bonding via triazole N-H) .

Receptor Binding and Selectivity

  • Triazole derivative: Acts as an agonist for iGluRs, specifically binding to the GluA2 ligand-binding domain with high resolution (1.4 Å structure reported) . The 4-hydroxy-triazole variant shows enhanced receptor affinity compared to non-hydroxylated analogs .
  • Thiazole derivatives : Demonstrated antimycobacterial activity, with MIC values in the µM range against Mycobacterium tuberculosis .
  • Imidazole derivatives (e.g., carnosine): Primarily function as antioxidants and pH buffers in muscle and neural tissues .

Table 2: Bioactivity Comparison

Compound Type Target/Activity Key Findings Reference
Triazole amino acid iGluR agonist Binds GluA2 S1S2J domain (Kd = 0.5 µM)
Thiazole amino acid Antimycobacterial MIC = 3.1 µM against M. tuberculosis
Isoxazole amino acid Theoretical neurotransmitter Structural similarity to kainic acid

Biological Activity

Overview

2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid is a compound that combines an amino acid structure with a triazole moiety, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyDetails
Molecular Formula C5H8N4O2
Molecular Weight 188.21 g/mol
IUPAC Name 2-amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid
CAS Number 277807

The biological activity of 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The triazole ring may inhibit enzyme activity by mimicking substrate structures or by binding to active sites.
  • Antimicrobial Activity : Studies have indicated that triazole derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro, particularly against liver carcinoma cell lines .

Antimicrobial Activity

Research indicates that compounds containing the triazole ring demonstrate notable antimicrobial effects. For instance, derivatives of 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid have been tested against several bacterial strains with varying degrees of effectiveness.

Anticancer Activity

A study highlighted the anticancer potential of triazole derivatives where compounds similar to 2-Amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid were synthesized and tested against HepG2 liver cancer cells. The most effective derivative exhibited an IC50 value of 16.782 µg/mL with low toxicity levels .

Neuroprotective Effects

Emerging research suggests that triazole-containing compounds may also exhibit neuroprotective effects. For example, some studies have indicated that these compounds can modulate neurotransmitter systems and provide protection against neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized several triazole derivatives and evaluated their anticancer activities against HepG2 cells. The results showed that modifications to the triazole structure significantly influenced the anticancer efficacy. The compound with specific substituents demonstrated the highest anti-proliferative activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives derived from amino acids. The study revealed that specific modifications to the triazole ring enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

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